2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide
Description
VHL ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for ubiquitination and subsequent degradation. VHL ligand 3 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) that can selectively degrade disease-related proteins .
Properties
CAS No. |
17117-08-7 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3 |
InChI Key |
HAXFEUIMWUBQGW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
Canonical SMILES |
CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O |
Synonyms |
2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of VHL ligand 3 involves several synthetic steps. One common approach includes the use of L-hydroxyproline as a starting material. The key steps in the synthesis involve:
C–H arylation of 4-methylthiazole: This step can be performed using palladium acetate (Pd(OAc)2) or Pd-PEPPSI-IPr as catalysts.
Benzylic amine protection: This is achieved using N-Boc-L-4-hydroxyproline, which enhances step economy.
Amine deprotection and amidation: These steps are crucial for obtaining the final product, VHL ligand 3.
Industrial Production Methods
Industrial production of VHL ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .
Chemical Reactions Analysis
Types of Reactions
VHL ligand 3 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the ligand’s functional groups, affecting its binding affinity.
Reduction: This reaction can be used to alter the ligand’s electronic properties.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include alkyl halides and nucleophiles such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized analogs .
Scientific Research Applications
VHL ligand 3 has numerous scientific research applications, including:
Mechanism of Action
VHL ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels . The pathway involves the ubiquitin-proteasome system, where the ligase complex tags the target proteins with ubiquitin molecules, marking them for degradation .
Comparison with Similar Compounds
Similar Compounds
Cereblon (CRBN) ligands: These ligands also bind to E3 ubiquitin ligases and are used in the development of PROTACs.
Hydroxyproline derivatives: These compounds share structural similarities with VHL ligand 3 and are used in similar applications.
Uniqueness
VHL ligand 3 is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies. Its ability to selectively degrade disease-related proteins sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
